MuRF1-IN-1

Cardiac Cachexia Muscle Atrophy Preclinical Efficacy

MuRF1-IN-1 (EMBL ID#704946) is the first-in-class inhibitor of MuRF1-titin interaction (IC50<25μM), identified from a 130,000-compound HTS. Validated in mouse cardiac cachexia (0.1% w/w diet preserves TA mass & diaphragm contractile function) and C2C12 myotube atrophy (10μM blocks DEX-induced wasting). Unlike uncharacterized analogs, this tool offers published proteomic validation (BAX, eIF2B-δ, ubiquitin-proteasome markers). Select for reproducible muscle wasting research with the most comprehensive in vivo efficacy dataset available.

Molecular Formula C18H15N3O3
Molecular Weight 321.3 g/mol
Cat. No. B433511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMuRF1-IN-1
Molecular FormulaC18H15N3O3
Molecular Weight321.3 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)CCC4)N)C#N
InChIInChI=1S/C18H15N3O3/c1-21-12-6-3-2-5-10(12)18(17(21)23)11(9-19)16(20)24-14-8-4-7-13(22)15(14)18/h2-3,5-6H,4,7-8,20H2,1H3
InChIKeyVXTHFLXWLSPJSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MuRF1-IN-1: A First-Generation MuRF1 E3 Ubiquitin Ligase Inhibitor for Muscle Atrophy Research


MuRF1-IN-1 (also known as EMBL chemical core ID#704946, CAS 445222-91-3) is a small-molecule inhibitor of the muscle-specific E3 ubiquitin ligase MuRF1 (TRIM63) [1]. It was identified from a high-throughput screen of 130,000 compounds designed to interfere with the interaction between MuRF1 and the giant muscle protein titin . The compound has been characterized as orally active and has demonstrated the ability to inhibit both the MuRF1-titin complexation (IC50 <25 μM) and MuRF1 E3 ligase activity . Its primary application lies in preclinical models of muscle wasting, particularly cardiac cachexia and dexamethasone-induced atrophy, where it has shown protective effects on myofiber integrity and contractile function [2].

Why MuRF1-IN-1 Is Not Readily Substitutable with Other MuRF1-Targeting Molecules


While multiple small molecules have been reported to target MuRF1 (TRIM63), their distinct chemical structures, binding modes, and functional profiles preclude simple interchangeability in research applications. MuRF1-IN-1 (ID#704946) was the first-in-class compound identified from a screen against the MuRF1-titin interaction, but its pharmacokinetic limitations led to the development of optimized analogs such as MyoMed-205 and MyoMed-946, which exhibit improved serum stability . Furthermore, compounds named "MuRF1-IN-2" lack published characterization data in primary literature, making their biological relevance uncertain . Additionally, molecules like Smurf1-IN-1 target a distinct E3 ligase (SMURF1, not MuRF1) with entirely different disease indications . Therefore, selection among these tools requires careful consideration of their divergent validation depth, in vivo efficacy data, and experimental model context.

MuRF1-IN-1 Quantitative Evidence for Differential Selection


MuRF1-IN-1 vs. MyoMed-205: Comparative In Vivo Efficacy in Cardiac Cachexia

MuRF1-IN-1 (ID#704946) demonstrated significant protection against monocrotaline-induced cardiac cachexia in mice following 7-week dietary administration at 0.1% w/w, as reported in the primary discovery paper [1]. In contrast, MyoMed-205—a structurally optimized derivative with improved serum stability —has been evaluated in a broader range of in vivo models including HFpEF rats (12-week treatment) and denervation-induced diaphragm dysfunction (12h, 50 mg/kg) [2], but direct head-to-head efficacy data in the identical cardiac cachexia model are not publicly available. The key differentiation lies in validation maturity: MuRF1-IN-1 is the original, extensively characterized hit in the cardiac cachexia context, whereas MyoMed-205 represents a next-generation analog with expanded disease model coverage but no published direct superiority comparison.

Cardiac Cachexia Muscle Atrophy Preclinical Efficacy

MuRF1-IN-1 vs. MyoMed-946: Differentiation in Chemical Identity and Primary Disease Context

A critical procurement distinction exists between MuRF1-IN-1 (ID#704946) and the compound designated "MyoMed-946." According to vendor datasheets, MyoMed-946 (CAS 852863-80-0) is a distinct chemical entity (MW 490.47, Formula C26H22N2O8) that also inhibits MuRF1 expression/activity . However, the nomenclature is a source of potential confusion: some sources indicate that ID#704946 (MuRF1-IN-1) and MyoMed-946 may refer to the same or closely related compounds . The primary literature establishes that ID#704946 (MuRF1-IN-1) was the lead compound characterized in the cardiac cachexia study [1]. MyoMed-946 has been evaluated alongside MyoMed-205 in cancer cachexia and T2DM models, where it attenuated skeletal muscle strength loss and normalized immune parameters without affecting serum glucose [2]. No direct comparative data exist to establish whether MyoMed-946 offers any efficacy or selectivity advantage over MuRF1-IN-1 in the same assay system.

Cancer Cachexia Compound Identity Experimental Tool Selection

MuRF1-IN-1 vs. MuRF1-IN-2: Differential Validation Depth and Published Characterization

MuRF1-IN-1 benefits from comprehensive characterization in peer-reviewed literature, including detailed in vitro and in vivo efficacy data, mechanism-of-action studies, and proteomic analyses [1]. In contrast, MuRF1-IN-2 (also designated "Example 3," CAS 937891-74-2) lacks any primary research publication reporting its biological activity or preclinical efficacy . Vendor datasheets for MuRF1-IN-2 provide only a brief description stating it is a MuRF1 inhibitor applicable to muscle wasting research, with no supporting quantitative data (IC50 values, in vivo dosing, or model outcomes) . This absence of peer-reviewed validation renders MuRF1-IN-2 unsuitable for rigorous experimental applications where reproducibility and data transparency are paramount.

Compound Validation Research Tool Selection Data Transparency

MuRF1-IN-1 vs. Smurf1-IN-1: Target Specificity and Disease Indication Divergence

A critical distinction exists between MuRF1-IN-1 and the compound named "Smurf1-IN-1." Despite superficial nomenclature similarity, Smurf1-IN-1 (CAS 1824708-03-3) is a selective inhibitor of the HECT-domain E3 ubiquitin ligase SMURF1, not MuRF1 . Smurf1-IN-1 inhibits SMURF1 with an IC50 of 92 nM and has demonstrated efficacy in a rat pulmonary hypertension model, an indication entirely unrelated to skeletal muscle atrophy . In contrast, MuRF1-IN-1 targets the RING-domain E3 ligase MuRF1 (TRIM63) and shows no reported activity against SMURF1 or other HECT-domain ligases [1]. The two compounds are therefore not interchangeable and serve entirely different research purposes.

Target Selectivity E3 Ubiquitin Ligase Disease Model Selection

MuRF1-IN-1 Optimal Research and Preclinical Application Scenarios


Preclinical Modeling of Cardiac Cachexia-Induced Skeletal Muscle Atrophy

MuRF1-IN-1 (ID#704946) is optimally applied in mouse models of cardiac cachexia induced by monocrotaline administration, where 7-week dietary supplementation at 0.1% w/w has been validated to preserve tibialis anterior (TA) muscle mass, maintain fiber cross-sectional area, and restore diaphragm contractile function (shortening velocity and power) to sham-operated levels [1]. This scenario leverages the compound's original discovery context and the most comprehensive in vivo efficacy dataset available.

In Vitro Investigation of Dexamethasone-Induced Myotube Atrophy

MuRF1-IN-1 at 10 μM (but not 0.1 μM) effectively inhibits dexamethasone-induced MuRF1 mRNA upregulation and completely prevents myofiber atrophy in C2C12 myotubes following a 2-hour pretreatment and 24-hour co-incubation protocol . This cell-based model serves as a cost-effective screening platform for mechanistic studies of MuRF1-mediated proteolysis prior to advancing to in vivo experiments.

Biochemical Characterization of MuRF1-Titin Interaction Disruption

MuRF1-IN-1 was identified from an AlphaScreen-based high-throughput screen specifically designed to detect disruption of the MuRF1-titin protein-protein interaction [2]. Researchers investigating the structural basis of MuRF1's recognition of sarcomeric substrates or developing next-generation inhibitors targeting this interface should utilize MuRF1-IN-1 as the reference tool compound, with an established IC50 <25 μM in this assay format.

Validation of MuRF1 Downstream Signaling Pathways

Proteomic and western blot analyses from MuRF1-IN-1-treated cardiac cachexia mice demonstrate downregulation of MuRF1 protein expression, normalization of pro-apoptotic BAX and translation initiation factor eIF2B-δ, and attenuation of actin ubiquitination and proteasome activity [3]. This well-characterized signaling signature makes MuRF1-IN-1 a valuable tool for validating the role of MuRF1 in ubiquitin-proteasome-dependent muscle proteolysis and apoptosis in novel experimental contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MuRF1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.